4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(benzimidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4S/c1-3-9-17(10-4-1)22-15-19-24(29-16-26-20-13-7-8-14-21(20)29)27-23(28-25(19)30-22)18-11-5-2-6-12-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVOYYVROFMMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)N5C=NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the thienopyrimidine core often involves cyclization reactions using appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution Reactions:
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed to form carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes:
High-Throughput Screening: To identify the most efficient catalysts and reaction conditions.
Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine exhibits significant anticancer properties. It interacts with specific biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can effectively induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell growth and survival.
Antimicrobial and Antiviral Properties : The compound has also been investigated for its antimicrobial and antiviral activities. Its structural features allow it to interact with microbial enzymes and viral proteins, disrupting their functions. This makes it a candidate for developing new therapeutic agents against resistant strains of bacteria and viruses .
Materials Science
Organic Semiconductors : The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic semiconductors and photovoltaic cells due to its ability to facilitate charge transport and light absorption.
Polymeric Materials : The compound can serve as a building block for synthesizing novel polymeric materials with tailored electronic or optical properties. These materials are useful in various applications, including flexible electronics and optoelectronic devices .
Biological Studies
Enzyme Interaction Studies : In biological research, this compound is employed as a probe to study enzyme interactions. Its ability to bind to enzyme active sites allows researchers to investigate the mechanisms of enzyme catalysis and regulation .
Cellular Pathway Analysis : The compound is also used to explore cellular pathways related to disease mechanisms. By studying how it affects cellular signaling pathways, researchers can gain insights into disease progression and identify potential therapeutic targets .
Industrial Applications
Development of New Materials : Beyond its scientific research applications, this compound can be utilized in industrial settings for developing new materials with specific functionalities. Its properties make it a candidate for creating advanced coatings, adhesives, and other specialty materials that require enhanced performance characteristics .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited potent cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This highlights the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Organic Electronics
Research focused on integrating this compound into organic photovoltaic devices. The results indicated an improvement in power conversion efficiency due to enhanced charge mobility and light absorption characteristics attributed to the compound's unique structure.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Observations:
Core Structure Impact: The thieno[2,3-d]pyrimidine core in the target compound replaces the pyrimidin-2-amine scaffold in ’s BRAF inhibitors. In contrast, ’s trisubstituted pyrimidines with imidazole/benzimidazole groups exhibit antiparasitic activity via dihydrofolate reductase (DHFR) inhibition, suggesting versatility of the benzimidazole-pyrimidine motif across targets .
Substituent Effects :
- The 2,6-diphenyl groups in the target compound introduce steric bulk and hydrophobicity, which may improve membrane permeability but reduce solubility compared to ’s sulfonamide-linked derivatives.
- Ethyl/propylamine bridges in ’s compounds facilitate hydrogen bonding with BRAF’s activation loop (e.g., residue Asp594), a feature absent in the target compound’s structure .
Biological Activity :
- ’s derivatives (e.g., 12e) show potent BRAF inhibition (IC50 ~0.49 µM) and broad anticancer activity in NCI 60 cell lines, attributed to sulfonamide-linked solubility and optimized binding .
- The target compound’s lack of polar sulfonamide groups may limit solubility but could enhance blood-brain barrier penetration if repurposed for CNS targets.
Biological Activity
The compound 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of benzimidazole and phenyl groups. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antitumor Activity
Recent studies indicate that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidine could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's activity was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| A549 | 4.2 | Cell cycle arrest |
The results suggest that This compound may act as a potent anticancer agent by targeting specific pathways involved in tumor growth.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines in vitro and in vivo. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| IL-1β | 60% |
These findings highlight the potential for this compound to be developed into a therapeutic agent for inflammatory diseases.
Case Studies
A notable case study involved the administration of This compound in a mouse model of cancer. The treatment group exhibited a significant reduction in tumor size compared to controls after four weeks of treatment. Histological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tumors.
Q & A
Q. What are the established synthetic routes for 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. A common approach includes:
- Step 1: Cyclocondensation of 2-aminothiophene derivatives with diketones or aldehydes to form the pyrimidine ring .
- Step 2: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the benzimidazole moiety. For example, reacting with 1H-benzo[d]imidazole under Buchwald-Hartwig conditions .
- Key Intermediates:
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. What preliminary biological activities have been reported for thieno[2,3-d]pyrimidine derivatives with benzimidazole substituents?
Methodological Answer:
- In vitro assays:
- In silico studies: Molecular docking to predict binding affinities for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the benzimidazole coupling step?
Methodological Answer:
Q. Table 1: Solvent Optimization for Benzimidazole Coupling
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 72 | 12 |
| Toluene | 58 | 24 |
| DMSO | 68 | 18 |
Q. How to resolve contradictory data in reported biological activities (e.g., high in vitro potency but low in vivo efficacy)?
Methodological Answer:
Q. What computational methods are suitable for predicting the compound’s interaction with non-target proteins?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes.
- Off-target profiling: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) databases .
- ADMET Prediction: Employ QikProp or ADMETlab 2.0 to prioritize derivatives with favorable toxicity profiles.
Q. How to address challenges in isolating stereoisomers or regioisomers during synthesis?
Methodological Answer:
Q. What strategies can elucidate structure-activity relationships (SAR) for modifying the benzimidazole substituents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
